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molecular formula C13H18N2O3 B1611359 Benzyl 2-(aminomethyl)morpholine-4-carboxylate CAS No. 317365-31-4

Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No. B1611359
M. Wt: 250.29 g/mol
InChI Key: JLHGVBVBEFSEEY-UHFFFAOYSA-N
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Patent
US07157457B2

Procedure details

To a stirred solution of Intermediate 4 (4.4 g) in 1:1 methanol/water (300 ml) was added potassium carbonate (17.5 g). The mixture was stirred at 22° C. for 36 h before the volatiles were evaporated in vacuo. The residue was dissolved in water and the solution extracted with dichloromethane (×3). The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over magnesium sulphate and filtered before evaporation of the solvent in vacuo. The residue was dissolved in methanol and purified by solid phase extraction (Isolute SCX sulphonic acid column), initially washing the cartridge with methanol before eluting with 10% 0.880 ammonia solution in methanol to give the title compound as a colourless oil (2.27 g).
Name
Intermediate 4
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][N:9]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:8]1)=O.C(=O)([O-])[O-].[K+].[K+]>CO.O>[NH2:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][N:9]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:8]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Intermediate 4
Quantity
4.4 g
Type
reactant
Smiles
FC(C(=O)NCC1CN(CCO1)C(=O)OCC1=CC=CC=C1)(F)F
Name
Quantity
17.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 22° C. for 36 h before the volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with dichloromethane (×3)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered before evaporation of the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
purified by solid phase extraction (Isolute SCX sulphonic acid column)
WASH
Type
WASH
Details
initially washing the cartridge with methanol
WASH
Type
WASH
Details
before eluting with 10% 0.880 ammonia solution in methanol

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
NCC1CN(CCO1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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